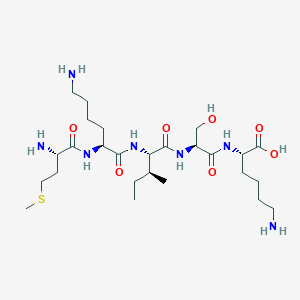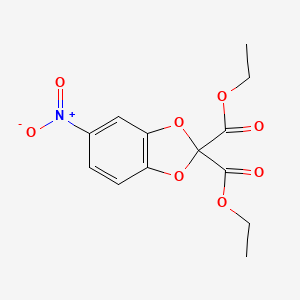
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The nitro group and diethyl ester functionalities further modify the chemical properties of this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester can be synthesized through a multi-step process. The initial step involves the nitration of 1,3-benzodioxole to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-amino-, diethyl ester.
Hydrolysis: 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-.
Scientific Research Applications
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-2-carboxylic acid
- 1,3-Benzodioxole-5-carboxylic acid
- 1,2-Methylenedioxybenzene
Uniqueness
1,3-Benzodioxole-2,2-dicarboxylic acid, 5-nitro-, diethyl ester is unique due to the presence of both nitro and diethyl ester groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other benzodioxole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
545368-73-8 |
|---|---|
Molecular Formula |
C13H13NO8 |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
diethyl 5-nitro-1,3-benzodioxole-2,2-dicarboxylate |
InChI |
InChI=1S/C13H13NO8/c1-3-19-11(15)13(12(16)20-4-2)21-9-6-5-8(14(17)18)7-10(9)22-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
VZJMEBBFDKHCQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
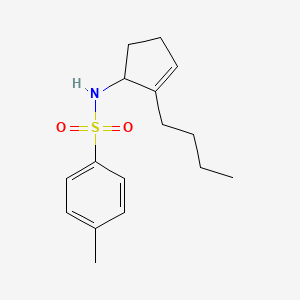
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
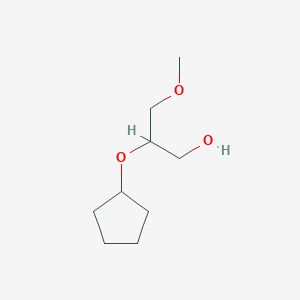
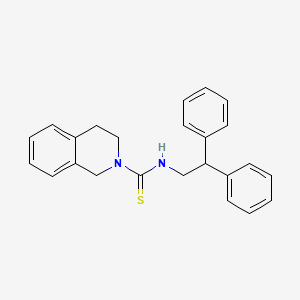
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
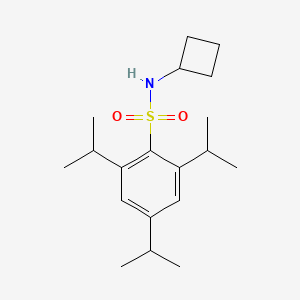

![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14214354.png)
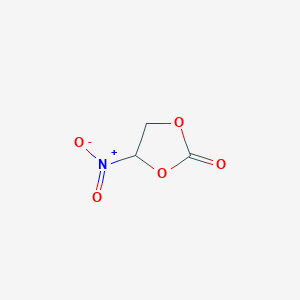

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)

